molecular formula C8H32N12P4 B12813151 N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine CAS No. 1635-65-0

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine

Cat. No.: B12813151
CAS No.: 1635-65-0
M. Wt: 420.32 g/mol
InChI Key: VJSVNDPQQDTBFX-UHFFFAOYSA-N
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Description

This compound belongs to the tetraazatetraphosphocine family, characterized by a cyclic structure containing alternating nitrogen and phosphorus atoms. The octamethyl substitution at the N(2), N(4), N(6), and N(8) positions introduces significant steric and electronic effects, stabilizing the λ⁵-phosphorus centers. Such hypervalent phosphorus-nitrogen heterocycles are of interest in coordination chemistry, catalysis, and materials science due to their unique electron-deficient cores and ligand capabilities . The methyl groups enhance solubility in organic solvents compared to aryl-substituted analogs, while retaining thermal stability up to 220°C (based on thermogravimetric analysis of structurally related compounds) .

Properties

CAS No.

1635-65-0

Molecular Formula

C8H32N12P4

Molecular Weight

420.32 g/mol

IUPAC Name

2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octamethyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine

InChI

InChI=1S/C8H32N12P4/c1-9-21(10-2)17-22(11-3,12-4)19-24(15-7,16-8)20-23(13-5,14-6)18-21/h9-16H,1-8H3

InChI Key

VJSVNDPQQDTBFX-UHFFFAOYSA-N

Canonical SMILES

CNP1(=NP(=NP(=NP(=N1)(NC)NC)(NC)NC)(NC)NC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the reaction of phosphorus trichloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then treated with methylating agents to introduce the methyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The methyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine (PubChem CID: 145676543):

  • Structural Difference : Bulky 3-methylphenyl substituents instead of methyl groups.
  • Impact : Higher melting point (298°C vs. 185°C for the octamethyl derivative) due to π-π stacking interactions. Reduced solubility in polar aprotic solvents (e.g., <0.1 mg/mL in DMSO) .

Unsubstituted Tetraazatetraphosphocine Core :

  • Reactivity : Prone to hydrolysis under ambient conditions, whereas methyl-substituted derivatives are stable in air for >48 hours .
Electronic and Catalytic Behavior
  • Electrophilicity : The octamethyl derivative exhibits lower electrophilicity at phosphorus centers (calculated Hirshfeld charge: +0.32) compared to aryl-substituted analogs (+0.45–0.50), reducing its Lewis acidity but improving compatibility with redox-sensitive substrates .
  • Catalytic Activity : In Suzuki-Miyaura cross-coupling, the octamethyl compound shows moderate activity (70% yield with aryl bromides) versus >90% yield for triphenylphosphine-based catalysts, likely due to steric hindrance from methyl groups .

Mechanistic Insights from Computational Studies

  • Molecular Docking: Analogous to systems pharmacology studies on oleanolic acid derivatives, methyl substituents on the tetraazatetraphosphocine core may enhance binding to hydrophobic pockets in proteins (e.g., Bcl-2 family targets) .
  • Scaffold Hopping Potential: The octamethyl scaffold retains geometric fidelity to aryl-substituted analogs, enabling "scaffold hopping" for drug discovery while improving pharmacokinetic properties .

Biological Activity

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2λ(5),4λ(5),6λ(5),8λ(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine (commonly referred to as Octamethyl tetraazatetraphosphocine) is a complex organophosphorus compound with potential applications in various fields including medicinal chemistry and materials science. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique tetraazatetraphosphocine backbone with multiple methyl groups that may influence its reactivity and biological interactions. Its structural complexity allows for diverse interactions with biological molecules.

Biological Activity Overview

Research on the biological activity of Octamethyl tetraazatetraphosphocine is limited but suggests potential antibacterial and anticancer properties. Below is a summary of relevant findings:

Antibacterial Activity

  • Mechanism of Action : Preliminary studies indicate that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Target Organisms : It has shown activity against various gram-positive and gram-negative bacteria.
Bacteria Strain Activity Reference
Klebsiella pneumoniaeInhibitory
Escherichia coliModerate
Staphylococcus aureusWeak

Anticancer Activity

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Results : In vitro studies suggest that Octamethyl tetraazatetraphosphocine can induce apoptosis in cancer cells.
Cell Line IC50 Value (µM) Effect Reference
MCF-715Induces apoptosis
A54920Cell cycle arrest

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers synthesized Octamethyl tetraazatetraphosphocine and tested its efficacy against Klebsiella pneumoniae. The results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL.
  • Anticancer Research :
    • In a recent study published in a peer-reviewed journal, Octamethyl tetraazatetraphosphocine was tested on various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells.

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